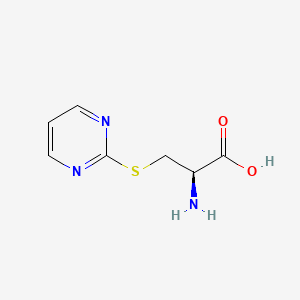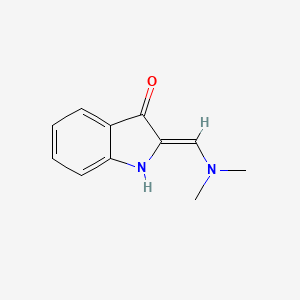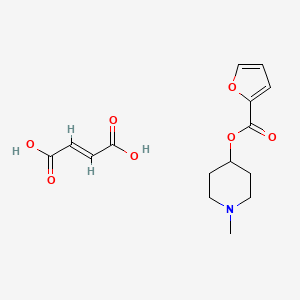![molecular formula C12H11N3O3 B12908689 4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide CAS No. 4116-44-3](/img/structure/B12908689.png)
4-[(2,4-Dioxopyrimidin-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide is a compound that belongs to the class of dihydropyrimidinones
Preparation Methods
The synthesis of 4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide typically involves a multi-component reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) and can be carried out under solvent-free conditions to enhance the reaction rate and yield .
Chemical Reactions Analysis
4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antiviral, antibacterial, and antitumor agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or antitumor effects .
Comparison with Similar Compounds
4-((2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzamide can be compared with other dihydropyrimidinone derivatives such as:
- 5-Ethoxy-6-methyl-4-(4-hydroxy-3-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
- 5-Methoxy-6-methyl-4-(4-hydroxyl-3-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethoxy-6-methyl-4-(4-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
CAS No. |
4116-44-3 |
|---|---|
Molecular Formula |
C12H11N3O3 |
Molecular Weight |
245.23 g/mol |
IUPAC Name |
4-[(2,4-dioxopyrimidin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C12H11N3O3/c13-11(17)9-3-1-8(2-4-9)7-15-6-5-10(16)14-12(15)18/h1-6H,7H2,(H2,13,17)(H,14,16,18) |
InChI Key |
FUBROOSSGKPNFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=O)NC2=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Formyl-5-nitro-[1,1'-biphenyl]-2-yl)methyl furan-3-carboxylate](/img/structure/B12908616.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)




![[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-ethoxyphenyl)-](/img/structure/B12908659.png)
methanone](/img/structure/B12908666.png)





